Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Drug Discovery Medicinal Chemistry Quinolone SAR

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 103914-49-4; also registered as 16377-62-1) is a synthetic, fluorinated 4‑quinolone derivative distinguished by a C‑2 ethyl carboxylate ester, a C‑4 ketone, and a C‑6 fluorine substituent on the quinoline nucleus. Structurally, it serves as a versatile intermediate for the construction of biologically active quinolone libraries, particularly in medicinal chemistry programs targeting antibacterial, antimalarial, and anticancer pathways.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 103914-49-4
Cat. No. B7827509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS103914-49-4
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F
InChIInChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15)
InChIKeyDEPYDFBYFAIPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Fluoro-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate (CAS 103914-49-4): A Strategic C2‑Ester Building Block for Quinolone‑Based Drug Discovery


Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 103914-49-4; also registered as 16377-62-1) is a synthetic, fluorinated 4‑quinolone derivative distinguished by a C‑2 ethyl carboxylate ester, a C‑4 ketone, and a C‑6 fluorine substituent on the quinoline nucleus . Structurally, it serves as a versatile intermediate for the construction of biologically active quinolone libraries, particularly in medicinal chemistry programs targeting antibacterial, antimalarial, and anticancer pathways . While the 4‑oxo‑1,4‑dihydroquinoline scaffold is a well‑established pharmacophore in fluoroquinolone antibiotics, this specific regioisomer (2‑carboxylate) provides a synthetically enabling ethyl ester handle that facilitates further functionalization at the C‑2 position—a feature not available in the clinically predominant 3‑carboxylic acid fluoroquinolone series .

Why C2‑Ester Quinolones Like Ethyl 6‑Fluoro‑4‑Oxo‑1,4‑Dihydroquinoline‑2‑Carboxylate Cannot Be Replaced by Common C3‑Carboxylic Acid Fluoroquinolones in Early‑Stage Discovery


Substituting ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate with a typical 3‑carboxylic acid fluoroquinolone (e.g., ciprofloxacin or norfloxacin) is impractical because the regioisomeric placement of the carboxylate group fundamentally alters the chemical reactivity and downstream derivatization potential. The C‑2 ethyl ester offers a synthetically orthogonal handle for amidation, transesterification, or hydrolysis under mild conditions, enabling the construction of 2‑substituted quinolone libraries that are inaccessible from 3‑carboxylic acid scaffolds . Additionally, the presence of a C‑6 fluorine atom enhances lipophilicity and metabolic stability relative to non‑fluorinated analogs, a feature that directly impacts pharmacokinetic profiling in lead optimization campaigns .

Quantitative Differentiation of Ethyl 6-Fluoro-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate Against Its Closest Structural Analogs


C‑2 Ethyl Ester vs. Methyl Ester: Superior Lipophilicity for Membrane Penetration and Late‑Stage Derivatization

The ethyl ester derivative exhibits a substantially higher computed lipophilicity (LogP = 2.46) compared to the corresponding methyl ester (LogP = 1.90), based on Chemspace physicochemical data for the target compound and Bidepharm data for the methyl analog . This LogP increase of approximately 0.56 log units predicts enhanced passive membrane permeability and improved cellular uptake—a critical parameter in intracellular antibacterial and anticancer drug design.

Drug Discovery Medicinal Chemistry Quinolone SAR

Polar Surface Area Advantage: Favorable Drug‑Likeness Profile Compared to Halogenated Quinolone‑2‑Carboxylate Analogs

The target compound possesses a polar surface area (PSA) of 55 Ų as reported in supplier databases . This value falls well within the optimal range for oral bioavailability (PSA < 140 Ų for CNS drugs; PSA < 90 Ų for good intestinal absorption), and is comparable to the methyl ester analog. However, when compared to poly‑halogenated analogs such as ethyl 6,7‑dichloro‑4‑oxo‑1,4‑dihydroquinoline‑2‑carboxylate, which carry higher molecular weight and halogen content, the mono‑fluoro substitution pattern in the target compound offers a lower molecular weight (235 Da) and a more favorable efficiency metric (lower heavy atom count for a given potency potential).

Drug‑likeness Prediction ADME Quinolone Building Blocks

Rotatable Bond Count: Synthetic Flexibility Advantage Over Conformationally Restricted 3‑Carboxylic Acid Quinolones

With three rotatable bonds, the target compound offers a moderate degree of conformational flexibility . In contrast, the canonical fluoroquinolone antibiotic scaffold (e.g., ciprofloxacin free acid) typically has only one rotatable bond (the carboxylic acid group itself). This additional flexibility can be therapeutically relevant: SAR studies have shown that introducing substituents at the C‑2 position of 6‑fluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acids can dramatically improve Gram‑positive antibacterial potency, with the 6‑fluoro‑2‑methyl‑1‑prenyl derivative (14f) exhibiting the most potent activity among 32 synthesized derivatives .

Synthetic Chemistry Quinolone Derivatization MedChem Design

Hydrogen Bond Donor Count: Modulation of Solubility and Target Binding Relative to Des‑Fluoro and Acid Analogs

The target compound possesses exactly one hydrogen bond donor (the N‑H of the 1,4‑dihydroquinoline ring) and three hydrogen bond acceptors . This H‑bond profile distinguishes it from the corresponding C‑2 carboxylic acid derivative (e.g., CAS 130064‑10‑7), which carries two H‑bond donors. A lower H‑bond donor count is generally associated with improved permeability and reduced susceptibility to active efflux, while retaining sufficient acceptor capacity for target enzyme engagement. The balance of one donor to three acceptors represents an optimized physicochemical profile for fragment‑based screening campaigns.

Physicochemical Profiling Solubility Enhancement Quinolone Optimization

High‑Value Application Scenarios for Ethyl 6-Fluoro-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate in Medicinal Chemistry and Chemical Biology


Synthesis of C‑2 Diversified Quinolone Libraries for Antibacterial Lead Discovery

The C‑2 ethyl ester handle enables straightforward amidation, transesterification, or hydrolysis to generate diverse 2‑substituted quinolone analogs. As demonstrated by Jung et al. (2001), systematic variation at the C‑2 position of 6‑fluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acids can yield compounds with significantly improved Gram‑positive antibacterial activity relative to unsubstituted controls. This compound serves as an ideal starting material for similar SAR exploration at the 2‑carboxylate series, which remains relatively underexplored compared to the 3‑carboxylate class.

Physicochemical Property Optimization in Early‑Stage Drug Discovery Programs

With a computed LogP of 2.46, a PSA of 55 Ų, and a molecular weight of only 235 Da, this compound provides an excellent balance of lipophilicity and polarity for lead‑like chemical space. Medicinal chemists can use this scaffold as a core for fragment growth strategies, where the ethyl ester group can be selectively hydrolyzed to the carboxylic acid or converted to amide prodrugs to modulate pharmacokinetic properties. The favorable drug‑likeness metrics reduce the risk of ADME‑related attrition in later development stages.

Fluorinated Quinoline Building Block for Targeted Covalent Inhibitor Design

The electrophilic nature of the C‑4 ketone, combined with the electron‑withdrawing influence of the C‑6 fluorine and the C‑2 ester, creates a polarized quinoline core amenable to nucleophilic aromatic substitution chemistry. This reactivity profile supports the design of targeted covalent inhibitors or affinity‑based probes where the quinoline scaffold provides both binding affinity and a reactive warhead. The mono‑fluoro substitution pattern avoids the excessive reactivity often seen with poly‑halogenated analogs, offering a controlled and tunable reactivity profile suitable for chemical biology applications.

Intermediate for Endothelin Receptor Antagonist and NMDA Receptor Ligand Synthesis

Although direct biological data for the ethyl ester itself remains limited, the 4‑oxo‑1,4‑dihydroquinoline‑2‑carboxylate scaffold is a recognized pharmacophore in non‑antibacterial therapeutic areas. 1,3,6‑Trisubstituted‑4‑oxo‑1,4‑dihydroquinoline‑2‑carboxylic acid derivatives have shown noteworthy ETA receptor antagonist activity, and kynurenic acid derivatives (based on the same core) act at the glycine site of the NMDA receptor. The ethyl ester serves as a protected form that can be deprotected to the active carboxylic acid after synthetic elaboration at the N‑1 and other positions.

Quote Request

Request a Quote for Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.